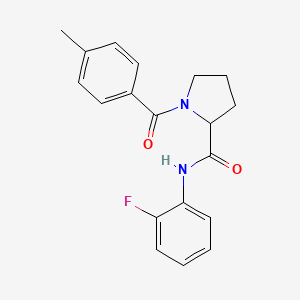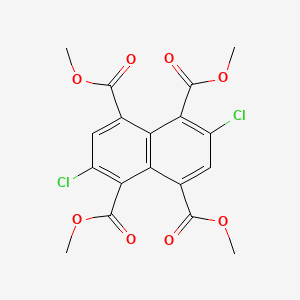![molecular formula C22H25N3O2 B6049145 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a spirocyclic derivative that exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one exhibits low toxicity and has minimal effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique pharmacological profile, which makes it a promising candidate for drug discovery and development. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate the compound's mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore the potential of the compound in the treatment of infectious diseases, such as fungal and bacterial infections. Additionally, research could focus on improving the solubility and stability of the compound, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclopropylmethylamine with 2-quinolinecarboxaldehyde, followed by cyclization with 1,3-dibromo-2-propanol. The resulting product is then treated with sodium azide and triethylamine to yield the final compound.
Scientific Research Applications
The unique pharmacological profile of 7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has led to significant research interest in the compound. Several studies have shown that the compound exhibits potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been shown to have antifungal and antibacterial properties, indicating its potential use in the treatment of infectious diseases.
properties
IUPAC Name |
7-(cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20(19-9-8-17-4-1-2-5-18(17)23-19)25-13-11-22(15-25)10-3-12-24(21(22)27)14-16-6-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNEHMESZITPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N(C1)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)


![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)
![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6049150.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6049156.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6049166.png)